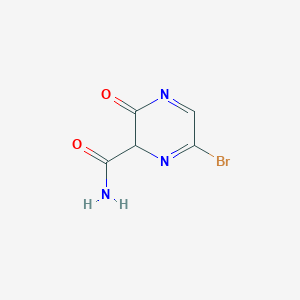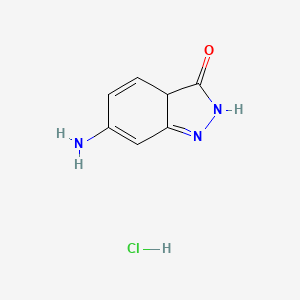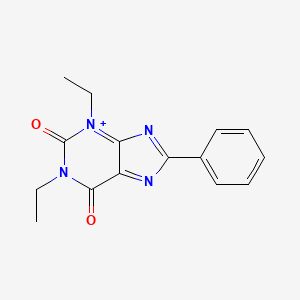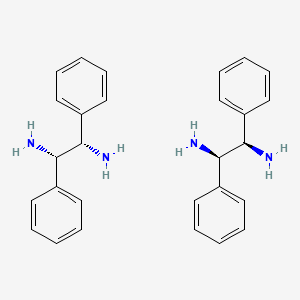amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
3-{[2-(4-Aminophenyl)-2-hydroxyethyl](methyl)amino}-1lambda6-thiolane-1,1-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride is a complex organic compound with a unique structure that includes an aminophenyl group, a hydroxyethyl group, and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride typically involves multiple steps. The process begins with the preparation of the aminophenyl and hydroxyethyl intermediates, which are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific solvent.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride include:
Uniqueness
What sets 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione dihydrochloride apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.
特性
分子式 |
C13H22Cl2N2O3S |
|---|---|
分子量 |
357.3 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C13H20N2O3S.2ClH/c1-15(12-6-7-19(17,18)9-12)8-13(16)10-2-4-11(14)5-3-10;;/h2-5,12-13,16H,6-9,14H2,1H3;2*1H |
InChIキー |
FAPPZFQRHKJDIV-UHFFFAOYSA-N |
正規SMILES |
CN(CC(C1=CC=C(C=C1)N)O)C2CCS(=O)(=O)C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
![(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15R,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B15134151.png)


![2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)



![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
